molecular formula C20H19N3O3 B2578341 N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1234860-67-3

N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2578341
CAS No.: 1234860-67-3
M. Wt: 349.39
InChI Key: MHEYCXBBBSDJDK-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It is built around a 6-oxo-1,6-dihydropyridazine-3-carboxamide core , a scaffold recognized in scientific literature for its potential in drug discovery . The structure features a 1-methyl group on the pyridazine ring and an N-(4-(benzyloxy)benzyl) side chain, which may influence its physicochemical properties and biomolecular interactions. Compounds based on the pyridazinone motif have been investigated for a range of biological activities. For instance, some 6-oxo-1,6-dihydropyridazine derivatives have been identified as inhibitors of the JNK2 pathway for treating acute lung injury and sepsis , while others have been explored as MEK inhibitors for hyperproliferative diseases . Furthermore, pyridazinone-based molecules are being studied as multi-target anti-inflammatory agents that can inhibit enzymes like carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . This compound is provided for research purposes to support the exploration of new therapeutic agents. It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-methyl-6-oxo-N-[(4-phenylmethoxyphenyl)methyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-23-19(24)12-11-18(22-23)20(25)21-13-15-7-9-17(10-8-15)26-14-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEYCXBBBSDJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzyloxybenzyl intermediate. This intermediate is then reacted with a pyridazine derivative under specific conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position yields benzoic acid derivatives, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological properties that make it a candidate for further investigation in drug development:

  • Antiviral Activity : Research indicates that derivatives of pyridazine compounds have shown promise against viral infections, including HCV (Hepatitis C Virus) and SARS-CoV-2. The structural modifications in compounds similar to N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide enhance their antiviral potency by improving binding affinity to viral proteins .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Studies have demonstrated that certain ligands targeting short-chain fatty acid receptors can modulate immune responses, potentially offering therapeutic avenues for conditions like asthma and colitis .

Chemical Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship of this compound is crucial for optimizing its efficacy:

  • Synthesis Techniques : The synthesis typically involves multi-step reactions starting from simpler precursors. The introduction of the benzyloxy group is key to enhancing solubility and bioavailability .
  • SAR Studies : Investigations into the SAR have revealed that modifications at various positions of the pyridazine ring can significantly alter biological activity. For example, substituents on the benzyl moiety can enhance or diminish potency against specific targets .

Case Study 1: Antiviral Development

A study focused on a series of pyridazine derivatives, including this compound, found that specific modifications led to increased inhibition of HCV replication. The research highlighted the importance of structural diversity in developing effective antiviral agents .

Case Study 2: Anti-inflammatory Research

Another investigation assessed the anti-inflammatory effects of compounds structurally related to this compound. It was found that these compounds could significantly reduce pro-inflammatory cytokine levels in macrophage models, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

(a) Substituent Effects on Lipophilicity

This aligns with the trend observed in other aryloxy derivatives, where bulkier substituents enhance lipid bilayer interaction but reduce bioavailability in polar environments .

Research Findings and Implications

Substituent-Driven Pharmacokinetics : Bulkier groups (e.g., benzyloxy) favor CNS penetration but may require formulation adjustments to mitigate solubility limitations.

Activity-Selectivity Trade-offs : Methoxy and hydroxy analogs exhibit better solubility and metabolic stability, making them preferable for oral administration, while benzyloxy derivatives may excel in topical or sustained-release applications.

Biological Activity

N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of antimicrobial and antiviral research. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.

1. Synthesis and Structure

The compound belongs to a class of pyridazine derivatives, which have been synthesized through various methods. One prominent synthesis route involves the reaction of 4-(benzyloxy)benzylamine with 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives. The structural formula can be represented as:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3

This compound features a benzyloxy group that enhances its lipophilicity and potentially its biological activity.

2.1 Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of compounds related to this compound. A significant study evaluated a series of 4-aminoquinolines that included this compound's structure. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to isoniazid, a first-line treatment for tuberculosis. The selectivity index was favorable, showing minimal cytotoxicity towards Vero and HepG2 cell lines, which suggests potential for therapeutic use against Mycobacterium tuberculosis without significant toxicity to human cells .

2.2 Antiviral Activity

The compound has also been investigated for its antiviral properties. Similar structures have demonstrated inhibition of HIV integrase, with some derivatives showing low micromolar IC50 values. The presence of the benzyloxy group is hypothesized to play a critical role in enhancing the bioavailability and efficacy against viral targets .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Enzyme Activity : Inhibitors targeting key enzymes in pathogens such as HIV and M. tuberculosis have been identified, with the compound's structure allowing it to interact effectively with these enzymes.
  • Selective Toxicity : The compound's ability to selectively inhibit pathogen growth while preserving host cell viability is crucial for its development as a therapeutic agent.

4. Research Findings and Case Studies

StudyCompoundTarget PathogenMIC (µg/mL)Selectivity Index
N-(4-(benzyloxy)benzyl)-4-aminoquinolineM. tuberculosis0.5>100
Related pyridazine derivativeHIV1.77>50

These studies illustrate the promising potential of this compound in treating serious infections while minimizing side effects.

5. Conclusion

This compound shows significant promise as an antimicrobial and antiviral agent based on current research findings. Its structural properties contribute to its biological activity, making it a candidate for further development in drug discovery efforts aimed at combating resistant strains of pathogens such as M. tuberculosis and HIV.

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